N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine

Description

Structural Characterization and Nomenclature

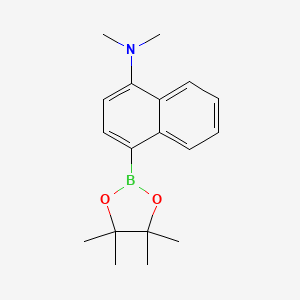

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine (CAS 1007126-41-1) is a naphthalene-derived boronate ester featuring a dimethylamino substituent and a pinacol-protected boronic acid group. Its molecular formula is $$ \text{C}{18}\text{H}{24}\text{BNO}_2 $$, with a molecular weight of 297.20 g/mol. The IUPAC name systematically describes its structure: a naphthalen-1-amine core substituted at the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group and an N,N-dimethylamino group.

Key structural features include:

- A naphthalene ring system providing aromatic stability and planar geometry.

- A pinacol boronate ester (1,3,2-dioxaborolane) at the 4-position, enhancing hydrolytic stability compared to free boronic acids.

- An N,N-dimethylamino group at the 1-position, contributing electron-donating effects and influencing reactivity.

| Property | Value/Descriptor |

|---|---|

| Molecular Formula | $$ \text{C}{18}\text{H}{24}\text{BNO}_2 $$ |

| Molecular Weight | 297.20 g/mol |

| CAS Number | 1007126-41-1 |

| SMILES | CC1(C)C(C)(C)OB(c2c3ccccc3c(N(C)C)cc2)O1 |

| InChIKey | JXQGIGJKFBLRGA-UHFFFAOYSA-N |

Historical Development and Significance

The compound emerged in the early 21st century alongside advances in cross-coupling catalysis. Its design reflects the demand for air-stable boronate esters compatible with Suzuki-Miyaura reactions, which require precise control over boron-containing intermediates. Early synthetic routes involved palladium-catalyzed borylation of halogenated naphthalene precursors, as seen in analogous systems.

Commercial availability since the 2010s (e.g., ChemScene Catalog No. CS-0175645) underscores its role in pharmaceutical and materials science research. The dimethylamino group distinguishes it from simpler arylboronates, enabling applications in directed C–H functionalization and as a ligand precursor.

Physical and Chemical Properties Overview

The compound is typically supplied as a >98% pure solid, with stability under inert atmospheres at 2–8°C. Key properties include:

- Solubility : High in polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) due to the boronate ester’s lipophilicity and amine group’s polarity.

- Stability : Resistant to hydrolysis under ambient conditions, a hallmark of pinacol-protected boronates.

- Spectroscopic Data : $$ ^{11}\text{B NMR} $$ signals near 30 ppm (characteristic of sp$$^2$$-hybridized boron), and aromatic proton resonances in $$ ^1\text{H NMR} $$ between 6.5–8.5 ppm.

| Property | Description |

|---|---|

| Purity | >98% |

| Storage | 2–8°C, inert atmosphere |

| Stability | Hydrolytically stable in dry conditions |

Importance in Organoboron Chemistry

This compound exemplifies the synergy between boron’s versatility and amine-directed reactivity in synthetic chemistry. Its pinacol ester group mitigates the oxidative and protic sensitivity of boronic acids, enabling storage and handling in air. The dimethylamino group serves dual roles:

- Electronic Modulation : Donates electron density to the naphthalene ring, activating specific positions for electrophilic substitution.

- Coordination Sites : Potential ligand for transition metals, facilitating asymmetric catalysis or polymer stabilization.

In Suzuki-Miyaura couplings, it acts as a robust aryl donor, forming biaryl structures essential in drug discovery (e.g., kinase inhibitors). Recent studies also highlight its use in luminescent materials , where the naphthalene core contributes to π-conjugated systems.

Properties

IUPAC Name |

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24BNO2/c1-17(2)18(3,4)22-19(21-17)15-11-12-16(20(5)6)14-10-8-7-9-13(14)15/h7-12H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQGIGJKFBLRGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681912 | |

| Record name | N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007126-41-1 | |

| Record name | N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Organic Synthesis

Boronic Acid Derivatives

The compound is primarily utilized as a boronic acid derivative in organic synthesis. Its structure allows it to participate in Suzuki-Miyaura cross-coupling reactions, which are fundamental for constructing complex organic molecules. The presence of the dioxaborolane moiety enhances its reactivity and stability under various conditions.

Table 1: Key Reactions Involving DM-Naphthyl-Boronic Acid Pinacol Ester

| Reaction Type | Description |

|---|---|

| Suzuki Coupling | Forms biaryl compounds from aryl halides and boronic acids. |

| C–C Bond Formation | Facilitates the formation of carbon-carbon bonds in complex organic molecules. |

| Functional Group Transformations | Acts as a versatile intermediate for synthesizing various functional groups. |

Materials Science

Polymer Chemistry

In materials science, DM-Naphthyl-Boronic Acid Pinacol Ester is used to develop advanced polymers with tailored properties. Its ability to form reversible covalent bonds allows for the creation of dynamic materials that can respond to environmental stimuli.

Table 2: Properties of Polymers Synthesized with DM-Naphthyl-Boronic Acid Pinacol Ester

| Property | Value/Description |

|---|---|

| Thermal Stability | High thermal stability due to strong covalent interactions. |

| Mechanical Strength | Enhanced mechanical properties compared to traditional polymers. |

| Responsiveness | Exhibits responsiveness to pH and temperature changes. |

Medicinal Chemistry

Drug Development

The compound has potential applications in drug development due to its ability to modulate biological activities through interactions with various biological targets. Its structural features allow it to be incorporated into drug candidates aimed at treating diseases such as cancer and diabetes.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of DM-Naphthyl-Boronic Acid Pinacol Ester exhibit significant anticancer activity by inhibiting specific signaling pathways involved in tumor growth.

Analytical Chemistry

Fluorescent Probes

DM-Naphthyl-Boronic Acid Pinacol Ester can be employed as a fluorescent probe in analytical chemistry. Its unique optical properties make it suitable for detecting biomolecules in complex biological systems.

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic acid moiety facilitates the formation of carbon-carbon bonds by reacting with aryl halides in the presence of a palladium catalyst. The dimethylamino group enhances the reactivity of the naphthalene ring, making it more amenable to further chemical modifications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The target compound belongs to a broader class of arylboronates with amine functionalities. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison

Key Observations :

- Electron-Donating Effects: The dimethylamino group in the target compound enhances electron density on the naphthalene ring, improving reactivity in electrophilic substitution and cross-coupling reactions compared to cyano- or nitro-substituted analogues like CSTBPin .

- Steric Hindrance : Bulky substituents, as seen in the phenyl-naphthyl derivative , reduce coupling efficiency but improve selectivity in polyhalogenated substrates.

- Conjugation and Fluorescence : The styryl group in NDSTBPin extends conjugation, enabling fluorescence-based applications absent in the parent compound .

Cross-Coupling Reactions

The target compound’s boronate group participates efficiently in Suzuki-Miyaura couplings, forming biaryl structures critical in drug discovery and materials science. In contrast, pyrazole-containing derivatives (e.g., ) exhibit modified reactivity due to the heterocyclic ring’s electron-withdrawing effects, favoring couplings with electron-deficient aryl halides.

Fluorescence and Sensing

NDSTBPin demonstrates a 15-fold increase in fluorescence quantum yield upon reaction with $ \text{H}2\text{O}2 $, a property absent in the non-conjugated target compound. This highlights the role of structural motifs in tuning photophysical behavior.

Physical and Chemical Properties

Table 2: Comparative Properties

Notable Trends:

- Solubility : Polar substituents (e.g., pyrazole) enhance solubility in protic solvents.

- Stability : Bulky groups (e.g., in ) improve air stability but reduce solubility.

Biological Activity

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine (CAS No. 171364-78-6) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine is C14H22BNO2, with a molecular weight of approximately 247.14 g/mol. The compound features a naphthalene core substituted with a dimethylamino group and a dioxaborolane moiety, which is believed to enhance its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C14H22BNO2 |

| Molecular Weight | 247.14 g/mol |

| CAS Number | 171364-78-6 |

| Purity | >98% |

Antiproliferative Effects

Recent studies have indicated that compounds containing boron, such as N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine, exhibit notable antiproliferative effects against various cancer cell lines. For instance, the compound has been shown to inhibit cell growth in human myeloid leukemia cell lines (HL-60 and U937) by inducing apoptosis through caspase activation pathways .

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of tubulin polymerization. In vitro assays demonstrated that N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine has an IC50 value comparable to known tubulin inhibitors like combretastatin A4 (CA-4), suggesting it may disrupt microtubule dynamics critical for cell division .

Case Studies

- Leukemia Cell Lines : In a study involving HL-60 and U937 cells treated with the compound at varying concentrations (10 nM to 100 nM), significant increases in apoptotic cells were observed. Flow cytometry analysis revealed a marked rise in the sub-G1 peak indicative of apoptosis .

- Solid Tumor Models : Another investigation assessed the compound's efficacy in solid tumor models where it demonstrated potent growth inhibition. The study reported that the compound's antiproliferative activity was enhanced when combined with other chemotherapeutic agents .

Preparation Methods

Palladium-Catalyzed Miyaura Borylation

The most common and efficient method to prepare this compound involves palladium-catalyzed borylation of the corresponding halogenated N,N-dimethylaminonaphthalen-1-amine precursor. This method uses bis(pinacolato)diboron as the boron source and a palladium catalyst under basic conditions.

$$

\text{4-bromo-N,N-dimethylnaphthalen-1-amine} + \text{B}2\text{Pin}2 \xrightarrow[\text{Base}]{\text{Pd catalyst}} \text{N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine}

$$

- Catalyst: Pd(PPh3)4 or Pd(OAc)2 with appropriate ligands

- Base: Potassium acetate (KOAc) or potassium carbonate (K2CO3)

- Solvent: 1,4-Dioxane, DMF, or a mixture with water

- Temperature: 80–100°C

- Reaction Time: Several hours (typically 6–24 h)

This method is widely used due to its high efficiency and selectivity for introducing the boronate ester group at the 4-position of the naphthalene ring while preserving the N,N-dimethylamino substituent.

Suzuki-Miyaura Coupling Followed by Demethylation and Borylation

In some synthetic routes, a Suzuki-Miyaura coupling is first performed to install aryl groups, followed by demethylation and subsequent borylation to introduce the pinacol boronate ester.

- Initial Suzuki coupling of dibromonaphthalene derivatives with arylboronic acids using Pd catalysts.

- Demethylation of methoxy groups with boron tribromide (BBr3) in dichloromethane at low temperatures.

- Conversion of phenolic intermediates to triflates using trifluoromethanesulfonic anhydride (Tf2O) and bases like pyridine.

- Final borylation of triflate intermediates using bis(pinacolato)diboron under palladium catalysis.

This multi-step approach is more complex but allows for the preparation of multifunctionalized naphthalene derivatives including boronate esters.

Direct Coupling Using Aminonaphthalene Boronic Acid Pinacol Ester

Another approach involves the use of 4-aminonaphthalene-1-boronic acid pinacol ester as a starting material, which can be further functionalized to obtain the target compound.

- Reaction of 4-aminonaphthalene-1-boronic acid pinacol ester with reagents such as isocyanates or acid chlorides under mild conditions to form derivatives.

- Use of coupling agents like HATU or carbodiimides (EDCI) in solvents such as dichloromethane or N,N-dimethylformamide at 0–20°C.

- Workup involving aqueous washes, drying, and chromatographic purification to isolate the product.

Yields vary depending on the reaction partners and conditions but can reach up to 86% in some cases.

Experimental Data Summary

| Method | Catalyst | Base | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|

| Miyaura borylation of 4-bromo-N,N-dimethylnaphthalen-1-amine | Pd(PPh3)4 or Pd(OAc)2 | KOAc or K2CO3 | 1,4-Dioxane or DMF/H2O | 80–100°C | High (up to 85%) | Efficient, widely used |

| Suzuki coupling + demethylation + borylation | Pd catalysts (Pd(OAc)2, Pd2(dba)3) | KOAc, pyridine, DMAP | DCM, 1,4-Dioxane | -78°C to RT (demethylation), 80°C (borylation) | 85–90% (stepwise) | Multi-step, for complex derivatives |

| Direct coupling with aminonaphthalene boronic acid pinacol ester | HATU, EDCI, or carbodiimides | TEA, DIPEA | DCM, DMF | 0–20°C | 14–86% | For functionalized derivatives |

Research Findings and Considerations

- The palladium-catalyzed Miyaura borylation is the most straightforward and scalable method to obtain N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine with high purity and yield.

- Reaction conditions such as choice of base, solvent, and temperature critically affect the yield and selectivity.

- The presence of the N,N-dimethylamino group is compatible with borylation conditions, allowing for direct functionalization without protecting groups.

- Multi-step synthetic routes involving Suzuki coupling and demethylation are useful for preparing more complex derivatives but are less direct.

- Functionalization of the boronic acid pinacol ester derivative via amide or urea formation is feasible under mild conditions, expanding the utility of the compound in medicinal chemistry and materials science.

Q & A

Q. What are the standard synthetic routes for preparing N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine?

Methodological Answer: The compound is typically synthesized via palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura coupling. Key steps include:

- Substrate Preparation : Start with halogenated naphthalene derivatives (e.g., bromo- or chloro-substituted).

- Borylation : React with bis(pinacolato)diboron (B₂Pin₂) in the presence of a Pd catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., NaOtBu) in anhydrous solvents like 2-MeTHF .

- Purification : Use silica gel chromatography (hexane/ethyl acetate gradients) to isolate the product. Typical yields range from 31% to 65%, depending on the halogen precursor (chlorides yield less than bromides) .

Q. Characterization Data :

| Technique | Key Observations | Source |

|---|---|---|

| ¹H/¹³C NMR | Aromatic protons (δ 7.0–8.3 ppm), dimethylamine (δ 2.8–3.0 ppm), Bpin group (δ 1.3 ppm) | |

| HRMS | Exact mass matches calculated [M+H]⁺ (e.g., 242.1909 for C₁₇H₂₄N) |

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying the aromatic scaffold, dimethylamine group, and boronate ester. For example, the Bpin group’s methyl protons appear as a singlet at δ 1.3 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight with <5 ppm error (e.g., ESI or DART ionization) .

- HPLC : Normal-phase HPLC with MeOH/hexane gradients can assess purity (>95%) .

Advanced Tip : For structural ambiguities, X-ray crystallography (using SHELX or OLEX2 software) resolves bond lengths and angles, particularly for boron-containing centers .

Advanced Research Questions

Q. How can low yields in Suzuki-Miyaura couplings involving this boronate ester be optimized?

Methodological Answer: Low yields often stem from incomplete transmetallation or catalyst deactivation . Strategies include:

- Catalyst Screening : Test Pd(OAc)₂, PdCl₂(dppf), or Pd(PPh₃)₄. The latter is preferred for sterically hindered substrates .

- Solvent/Base Optimization : Use polar aprotic solvents (e.g., THF) with strong bases (NaOtBu) to enhance reactivity .

- Additives : Introduce H₂O (0.1–1.0 equiv.) to stabilize the catalytic cycle .

Q. Data-Driven Example :

| Condition | Yield (Chloride Precursor) | Yield (Bromide Precursor) |

|---|---|---|

| Pd(PPh₃)₄, NaOtBu | 32% | 65% |

| PdCl₂(dppf), K₂CO₃ | 21% | 54% |

Q. How does the electronic nature of the dimethylamino group influence the reactivity of this boronate ester in cross-coupling reactions?

Methodological Answer: The electron-donating dimethylamino group activates the aromatic ring, enhancing electron density at the para position. This:

Q. Experimental Validation :

Q. What strategies are effective for modifying this compound to develop fluorescent probes (e.g., for H₂O₂ detection)?

Methodological Answer:

- Functionalization : Introduce electron-withdrawing groups (e.g., –CN) at the styryl position to redshift fluorescence. For example, (E)-N,N-dimethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styryl)naphthalen-1-amine (NDSTBPin) shows λₑₘ = 580 nm upon H₂O₂ exposure .

- Boron Masking : Design self-immolative linkers that release fluorophores upon H₂O₂-triggered boronate oxidation .

Q. How can computational methods aid in predicting the reactivity of derivatives of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict transition states for cross-coupling .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMF) on reaction pathways .

- Docking Studies : For biological applications, model interactions with enzymes (e.g., peroxidases) using AutoDock Vina .

Example : DFT predicts a 15 kcal/mol barrier for oxidative addition in Pd-catalyzed reactions, aligning with experimental yields of ~60% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.